molecular formula C15H12N4O B100271 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) CAS No. 16335-50-5

1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone)

Cat. No. B100271
CAS RN: 16335-50-5
M. Wt: 264.28 g/mol
InChI Key: IYYHLKVNXUFYRS-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of pyrazole, a five-membered aromatic heterocyclic compound that has been extensively studied for its diverse biological activities.

Scientific Research Applications

1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. In material science, this compound has been used as a precursor for the synthesis of functional materials with potential applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) is not fully understood. However, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been reported to exhibit potential anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound exhibits potent antioxidant and anti-inflammatory activities, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. In addition, this compound has been reported to exhibit potential anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) in lab experiments include its ease of synthesis, high yield, and good purity. In addition, this compound exhibits diverse biological activities, which make it a potential candidate for various scientific applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone). These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
2. Development of more efficient and sustainable methods for the synthesis of this compound.
3. Exploration of the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
4. Investigation of the potential of this compound as a building block for the synthesis of functional materials with potential applications in electronics and photonics.
5. Studies to assess the toxicity and safety profile of this compound for potential use in clinical settings.
Conclusion:
In conclusion, 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer activities. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) can be achieved through various methods, including the reaction of 1-phenyl-1H-pyrazole-4,5-dione with phenylhydrazine under reflux conditions in the presence of a suitable catalyst. This method has been reported to yield high yields of the desired product with good purity. Other methods of synthesis include the reaction of 1-phenyl-1H-pyrazole-4,5-dione with hydrazine hydrate followed by reaction with benzaldehyde, and the reaction of 1-phenyl-1H-pyrazole-4,5-dione with phenylhydrazine in the presence of acetic anhydride.

properties

CAS RN

16335-50-5

Product Name

1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone)

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H

InChI Key

IYYHLKVNXUFYRS-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3

Other CAS RN

16335-50-5

synonyms

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.